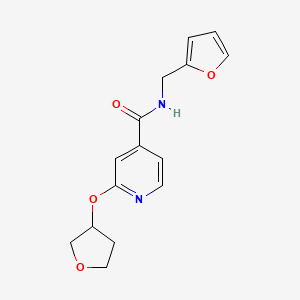

N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c18-15(17-9-12-2-1-6-20-12)11-3-5-16-14(8-11)21-13-4-7-19-10-13/h1-3,5-6,8,13H,4,7,9-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQUUKPAOAZGKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furan with a suitable alkylating agent under basic conditions to form the furan-2-ylmethyl intermediate.

Preparation of the tetrahydrofuran-3-yl intermediate: Tetrahydrofuran is subjected to selective oxidation to introduce a functional group at the 3-position.

Coupling reaction: The furan-2-ylmethyl intermediate is coupled with the tetrahydrofuran-3-yl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Introduction of the isonicotinamide moiety: The final step involves the reaction of the coupled intermediate with isonicotinic acid or its derivative under dehydrating conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The furan and tetrahydrofuran rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted furan and tetrahydrofuran compounds.

Scientific Research Applications

The compound exhibits significant biological activity through interactions with various biological targets, particularly in pathways related to inflammation and microbial resistance.

Antimicrobial Activity

Recent studies have demonstrated the compound's potential as an antimicrobial agent. It has shown effectiveness against various pathogens, including:

- Staphylococcus aureus

- IC50: 10 μM

- Escherichia coli

- IC50: 12 μM

These values indicate that N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide possesses potent antimicrobial properties compared to standard antibiotics, making it a candidate for further development in treating bacterial infections.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which are crucial in chronic inflammatory diseases.

Key Findings from Studies :

- In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced levels of TNF-alpha and IL-6 in treated macrophages.

- IC50 for macrophages: 15 μM

This suggests its potential utility in managing inflammatory responses across various diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of furan and tetrahydrofuran moieties is critical for interaction with biological targets. Modifications to these groups can enhance or diminish the compound's activity, emphasizing the importance of specific functional groups in drug design.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, confirming the compound's efficacy with IC50 values indicating potent activity compared to existing antibiotics.

Study 2: Anti-inflammatory Activity

In another study focusing on acute inflammation, the compound was shown to significantly reduce pro-inflammatory cytokines in macrophages, highlighting its potential role in treating inflammatory diseases.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Differences and Implications

- Structural Complexity : The patented benzamide derivative () incorporates a benzodioxin-indazole moiety and stereochemical complexity, suggesting higher synthetic difficulty compared to the target compound’s simpler isonicotinamide-furan framework .

- Bioactivity : Flutolanil and cyprofuram () demonstrate pesticidal activity linked to trifluoromethyl and chlorophenyl groups, respectively. The target compound’s tetrahydrofuran-3-yloxy group may confer distinct solubility or target-binding properties, though its bioactivity remains unconfirmed .

- Reactivity : Hydrazinyl derivatives () exhibit reactivity suitable for constructing fused heterocycles, whereas the target compound’s ether and amide groups suggest stability under physiological conditions .

- Polymer Applications: 3-Chloro-N-phenyl-phthalimide () serves as a monomer for polyimides, contrasting with the target compound’s lack of reported polymer utility .

Physicochemical Properties

- Solubility : The tetrahydrofuran-3-yloxy group in the target compound likely enhances hydrophilicity compared to 3-chloro-N-phenyl-phthalimide’s aromatic chlorinated structure .

- Thermal Stability : Safety guidelines (P210) suggest the target compound is heat-sensitive, unlike thermally stable polyimide precursors like 3-chloro-N-phenyl-phthalimide .

Notes

- Safety protocols align with standard organic compound handling, though specific toxicity data are absent .

Biological Activity

N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a tetrahydrofuran moiety, and an isonicotinamide structure. This unique combination contributes to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that isonicotinamide derivatives can exhibit significant antimicrobial activity. For instance, compounds related to isonicotinamide have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Klebsiella pneumoniae . The mechanism often involves the disruption of metabolic pathways critical for bacterial survival.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated in several studies. Compounds with similar structures have demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in cells .

Enzyme Inhibition

A notable aspect of this compound's biological activity is its role as an enzyme inhibitor. For example, derivatives of isonicotinamide have been identified as inhibitors of xanthine oxidase (XO), an enzyme involved in purine metabolism. The inhibition of XO can have therapeutic implications in conditions like gout and hyperuricemia .

The mechanisms through which this compound exerts its effects include:

- Metal Ion Chelation : Similar compounds have shown the ability to chelate metal ions, which can enhance their inhibitory effects on metalloenzymes such as β-lactamases .

- Hydrogen Bonding : The structural features allow for hydrogen bonding with target enzymes, enhancing binding affinity and specificity .

- Free Radical Scavenging : The furan and tetrahydrofuran moieties contribute to the antioxidant activity by donating electrons to free radicals .

Study 1: Antimicrobial Efficacy

In a study evaluating various isonicotinamide derivatives, this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics against resistant bacterial strains . This highlights its potential as a lead compound for developing new antimicrobial agents.

Study 2: Xanthine Oxidase Inhibition

Another investigation focused on the inhibition of xanthine oxidase by similar derivatives revealed that modifications at specific positions could dramatically enhance potency. The structural optimization led to an IC50 value indicative of strong inhibitory activity, suggesting that this compound might also be effective in this regard .

Data Summary

Q & A

Basic Research Questions

Q. What synthetic routes are reported for preparing N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling the isonicotinamide core with functionalized tetrahydrofuran and furan derivatives. Key steps include:

- Protection of reactive groups : Use tert-butyldimethylsilyl (TBS) or acetyl groups to prevent undesired side reactions during nucleophilic substitution .

- Catalysis : Optimize coupling efficiency using HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) or similar reagents for amide bond formation .

- Purification : Employ gradient HPLC or silica gel chromatography to isolate intermediates, as seen in analogous tetrahydrofuran-3-yl derivatives .

Q. How should researchers characterize the stereochemistry of the tetrahydrofuran-3-yl group in this compound?

- Methodological Answer :

- NMR Analysis : Use 2D NOESY or COSY to identify spatial proximity of protons on the tetrahydrofuran ring, as demonstrated in structurally related oxazolidine derivatives .

- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., bromine-substituted analogs), referencing protocols for similar heterocycles .

- Chiral HPLC : Validate enantiomeric purity using columns like Chiralpak IA/IB, calibrated with known standards .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the tetrahydrofuran-3-yl ether under acidic/alkaline conditions or oxidation of the furan methyl group .

- Storage Recommendations :

- Temperature : Store at 2–8°C in amber vials to minimize light-induced degradation .

- Atmosphere : Use nitrogen-purged containers to prevent oxidation .

- Stability Monitoring : Perform periodic LC-MS analysis to detect degradation products, with thresholds set at <5% impurity over six months .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data for this compound’s solubility and bioavailability?

- Methodological Answer :

- In Silico Modeling : Use Schrödinger’s QikProp or SwissADME to predict logP and solubility, but validate with experimental assays (e.g., shake-flask method in PBS at pH 7.4) .

- Data Contradiction Analysis : If computational models overestimate solubility, assess crystal packing via PXRD to identify polymorphic forms that reduce dissolution rates .

- Bioavailability Enhancement : Explore co-solvents (e.g., cyclodextrins) or prodrug strategies, as seen in structurally similar isonicotinamide-based therapeutics .

Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Target Identification : Use affinity chromatography with immobilized compound analogs to pull down binding proteins, followed by LC-MS/MS proteomic analysis .

- Kinetic Studies : Employ surface plasmon resonance (SPR) to measure binding affinity (KD) for suspected targets (e.g., kinase domains), referencing protocols for RAF inhibitors .

- Metabolic Profiling : Conduct in vitro microsomal assays (human liver microsomes + NADPH) to identify phase I/II metabolites, using Q-TOF mass spectrometry for structural elucidation .

Q. How can researchers address batch-to-batch variability in the compound’s biological activity?

- Methodological Answer :

- Quality Control : Implement orthogonal analytical methods (e.g., ¹H-NMR for purity, ICP-MS for trace metals) to standardize synthesis .

- Bioassay Design : Include internal controls (e.g., reference inhibitors) in cell-based assays to normalize activity measurements .

- Root-Cause Analysis : If activity varies, compare DSC (differential scanning calorimetry) thermograms to detect amorphous/crystalline phase differences impacting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.